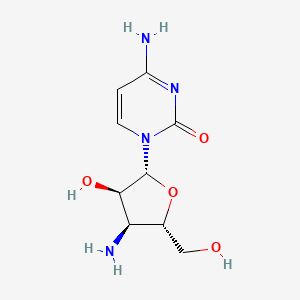

3'-Amino-3'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUKHTBSBVGAKT-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Chemical Synthesis of 3'-Amino-3'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary chemical synthesis protocols for 3'-Amino-3'-deoxycytidine, a crucial nucleoside analog in biomedical research and drug development. The document details established synthetic pathways, including the conversion from its 3'-azido precursor and innovative prebiotic synthesis methodologies. Quantitative data from key experimental steps are summarized, and detailed protocols are provided to facilitate replication and further investigation.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two well-established routes:

-

Reduction of a 3'-Azido Precursor: This conventional and widely adopted method involves the synthesis of a 3'-azido-3'-deoxycytidine intermediate, followed by the reduction of the azido (B1232118) group to the desired primary amine. This pathway offers high yields and stereochemical control.

-

Prebiotic Synthesis: A more recent and novel approach explores the formation of this compound from simple, prebiotically plausible starting materials. This method provides insights into the potential origins of life and offers alternative, potentially more efficient, synthetic routes.

I. Synthesis via Reduction of 3'-Azido-3'-deoxycytidine

This synthetic approach is a cornerstone for producing this compound. The overall workflow involves the initial synthesis of a 3'-azido-3'-deoxyuridine (B13995833) or cytidine (B196190) precursor, followed by the critical reduction step to yield the final product.

Experimental Workflow: Synthesis via Azido Precursor

Caption: General workflow for the synthesis of this compound from Uridine via a 3'-azido intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3'-Azido-3'-deoxyuridine

Two effective routes for the synthesis of 3'-deoxy-3'-azido nucleosides have been described, which can serve as precursors.[1]

-

Materials: Uridine, Protecting agents (e.g., TBDMSCl), Activating agents (e.g., MsCl or TsCl), Sodium azide (NaN3), Deprotecting agents (e.g., TBAF), Solvents (e.g., Pyridine, DMF).

-

Procedure:

-

Protection: Protect the 5' and 2'-hydroxyl groups of uridine. For example, react uridine with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) in DMF.

-

Activation: Activate the 3'-hydroxyl group for nucleophilic substitution. This is typically achieved by mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) in pyridine.

-

Azide Substitution: Introduce the azido group at the 3' position via an SN2 reaction. The activated intermediate is reacted with sodium azide (NaN3) in a polar aprotic solvent like DMF. This reaction proceeds with inversion of stereochemistry.

-

Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls. For silyl (B83357) groups, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly used.

-

Protocol 2: Conversion of 3'-Azido-3'-deoxyuridine to 3'-Azido-3'-deoxycytidine

-

Materials: 3'-Azido-3'-deoxyuridine, 1,2,4-Triazole (B32235), Phosphoryl chloride (POCl3), Ammonia (B1221849) (aqueous or in methanol).

-

Procedure:

-

Activate the 4-position of the uracil (B121893) ring by reacting 3'-Azido-3'-deoxyuridine with 1,2,4-triazole and phosphoryl chloride (POCl3).

-

Displace the activated triazolyl group with ammonia to form the cytosine base.

-

Protocol 3: Reduction of 3'-Azido-3'-deoxycytidine to this compound

-

Materials: 3'-Azido-3'-deoxycytidine, Reducing agent (e.g., Palladium on carbon (Pd/C) with H2 gas, or Triphenylphosphine (B44618) (PPh3)), Solvent (e.g., Methanol, Ethanol).

-

Procedure:

-

Dissolve 3'-Azido-3'-deoxycytidine in a suitable solvent like methanol.

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere. The reaction progress can be monitored by TLC.

-

Method B (Staudinger Reduction): Treat the solution with triphenylphosphine (PPh3) followed by the addition of water.

-

Upon completion, filter off the catalyst (for Method A) and purify the product by chromatography to obtain this compound.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Azide Substitution | 3'-O-Mesyl-2',5'-di-O-protected Uridine | 3'-Azido-3'-deoxy-2',5'-di-O-protected Uridine | NaN3, DMF | 80-90 |

| Deprotection | 3'-Azido-3'-deoxy-2',5'-di-O-protected Uridine | 3'-Azido-3'-deoxyuridine | TBAF | >90 |

| Uridine to Cytidine Conversion | 3'-Azido-3'-deoxyuridine | 3'-Azido-3'-deoxycytidine | 1,2,4-Triazole, POCl3, NH3 | 70-85 |

| Azide Reduction | 3'-Azido-3'-deoxycytidine | This compound | H2, Pd/C or PPh3, H2O | >95 |

II. Prebiotic Synthesis of 3'-Amino-3'-deoxyribocytidine

A potentially prebiotic synthesis of a 3′-amino-3′-deoxyribocytidine from simple feedstocks has been reported, suggesting a plausible pathway for its formation on the early Earth.[2] This approach highlights the possibility that 3'-amino-modified ribonucleotides could have been substrates for nonenzymatic nucleic acid synthesis.[2]

Conceptual Workflow: Prebiotic Synthesis

Caption: Simplified conceptual workflow for the prebiotic synthesis of this compound.

Key Features of the Prebiotic Synthesis

-

Starting Materials: The synthesis utilizes simple, prebiotically plausible molecules such as cyanamide, glycolaldehyde, and glyceraldehyde.

-

Key Intermediates: The pathway proceeds through the formation of 2-aminooxazole, which then reacts with aldehydes to generate pentose-aminooxazolines. These intermediates are crucial for the subsequent steps leading to the formation of the nucleoside.

-

Significance: This synthetic route is significant as it demonstrates that 3'-amino-modified nucleosides could have been available on the early Earth, potentially playing a role in the origin of genetic material. The presence of the 3'-amino group has been shown to enhance nonenzymatic template-directed oligomerization.[2]

Conclusion

The chemical synthesis of this compound is well-established, with the reduction of a 3'-azido precursor being the most common and reliable method. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this important molecule. Furthermore, the emerging field of prebiotic synthesis offers exciting alternative routes that may lead to more efficient and sustainable production methods in the future, while also shedding light on the origins of life. The choice of synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources.

References

A Technical Guide to the Prebiotic Synthesis of 3'-Amino-3'-deoxyribocytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible prebiotic synthesis pathway for 3'-amino-3'-deoxyribocytidine, a ribonucleoside analog with significant implications for origins of life research and drug development. The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group has been shown to significantly enhance non-enzymatic, template-directed oligomerization.[1][2][3][4] This property suggests that 3'-amino-modified nucleotides could have been crucial substrates for the formation of primordial genetic polymers before the evolution of enzymatic catalysis.[1][2][3][4] This document provides a comprehensive overview of the synthetic route from simple prebiotic feedstocks, detailed experimental protocols, and quantitative data to support further research and application.

Rationale: The Significance of 3'-Amino Functionality

The central challenge in non-enzymatic replication of RNA is the slow rate and low fidelity of phosphodiester bond formation. The 3'-hydroxyl group of a canonical ribonucleotide is a relatively weak nucleophile. Studies have demonstrated that replacing this group with a 3'-amino (-NH2) group dramatically increases the rate of template-directed copying.[1][3][4] This enhancement is attributed to the greater nucleophilicity of the amino group, which facilitates the attack on the activated 5'-phosphate of an incoming nucleotide, potentially forming a phosphoramidate (B1195095) linkage. This key difference forms the logical basis for investigating the prebiotic plausibility of 3'-amino nucleosides.

Proposed Prebiotic Synthesis Pathway

A plausible prebiotic synthesis of 3'-amino-3'-deoxyribocytidine has been demonstrated, commencing with simple, prebiotically abundant feedstocks.[2] The pathway involves three main stages:

-

Formation of the Key Intermediate: A three-component reaction between glyceraldehyde, 2-aminooxazole, and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form 3'-amino-riboseaminooxazoline (3'-NH2-RAO).

-

Nucleobase Construction: Reaction of 3'-NH2-RAO with cyanoacetylene (B89716) to construct the cytidine (B196190) base, forming an anhydrocytidine intermediate.

-

Anomerization and Final Product Formation: Thiolysis or hydrolysis of the anhydro intermediate followed by UV-induced photoanomerization to yield the desired β-anomer.

A critical aspect of this pathway is managing a competing isomerization reaction where the 3'-NH2-RAO intermediate can rearrange into a stable, unreactive guanidinium (B1211019) salt.[2] This side reaction can be mitigated by pH control or dehydration/rehydration cycles, simulating conditions like evaporation in a prebiotic pond.[2]

Quantitative Data Summary

The efficiency of each synthetic step is highly dependent on reaction conditions such as pH, temperature, and the presence of catalysts or buffers. The following tables summarize the key quantitative data reported in relevant studies.

Table 1: Synthesis of 3'-Amino-riboseaminooxazoline (3'-NH2-RAO) [2]

| Parameter | Value / Condition | Yield / Conversion | Notes |

|---|---|---|---|

| Reactants | Glyceraldehyde, 2-Aminooxazole, NH4Cl (20 eq.) | ~50% (relative to 3'-OH RAO) | Reaction performed in aqueous solution. |

| pH | 7.0 | Optimal for formation | - |

| Temperature | Room Temperature | - | - |

| Time | 48 hours | Full conversion observed | At optimal pH 6 and 7. |

Table 2: Isomerization of 3'-NH2-RAO to Inactive Guanidinium Salt [2]

| Parameter | Value / Condition | Conversion Rate | Notes |

|---|---|---|---|

| pH | 7.0 (in phosphate (B84403) buffer) | Almost full conversion to guanidine (B92328) | Within 24 hours. |

| pH | 5.0 or 9.0 | Slow, minimal conversion | After 48 hours. |

| pH | 8.0 | 1:1 mixture of 3'-NH2-RAO and guanidine | Within 48 hours. |

| Catalyst | Phosphate buffer | Catalyzes isomerization | No isomerization observed at pH 7 after 24h without phosphate. |

Table 3: Prebiotic Phosphorylation of 3'-Amino Nucleosides [1][5]

| Phosphorylating Agent | Nucleoside | Conditions | Products | Yield |

|---|---|---|---|---|

| Cyclic Trimetaphosphate | 3'-amino-TNA | 50 mM nucleoside, 6 eq. (PO3Na)3, 6 eq. MgCl2, pD 9, aqueous | 3'-amino-TNA triphosphate (NTP) | High |

| Diamidophosphate (DAP) | Ribonucleosides | Wet-dry cycles, pH 6-10, up to 80°C | 2',3'-cyclic phosphates, 2'-/3'-phosphates | Up to 90% |

| Amidophosphite/MAP | Uridine | 80°C, with urea, aqueous | Nucleoside phosphates and H-phosphonates | Up to 65% |

Experimental Protocols

The following protocols are adapted from the methodologies described by Sammons et al. and Whitaker & Powner for the synthesis of 3'-amino nucleoside precursors.[2][5]

Protocol 1: Synthesis of 3'-Amino-riboseaminooxazoline (3'-NH2-RAO)

-

Preparation of Solutions:

-

Prepare a 1 M stock solution of glyceraldehyde in deionized water.

-

Prepare a 1 M stock solution of 2-aminooxazole in deionized water.

-

Prepare a 4 M stock solution of ammonium chloride (NH4Cl) in deionized water.

-

-

Reaction Setup:

-

In a clean vial, combine 100 µL of the glyceraldehyde stock, 100 µL of the 2-aminooxazole stock, and 500 µL of the NH4Cl stock.

-

Adjust the final volume to 1 mL with deionized water. The final concentrations will be 100 mM glyceraldehyde, 100 mM 2-aminooxazole, and 2 M NH4Cl.

-

Adjust the pH of the solution to 7.0 using dilute HCl or NaOH.

-

-

Incubation:

-

Seal the vial and allow the reaction to proceed at room temperature for 48 hours.

-

-

Analysis:

-

Monitor the reaction progress using ¹H NMR spectroscopy. The formation of 3'-NH2-RAO is characterized by specific anomeric signals, distinct from the canonical 3'-hydroxy-RAO.

-

Protocol 2: Nucleobase Construction and Thiolysis

-

Reaction with Cyanoacetylene:

-

To the crude reaction mixture containing 3'-NH2-RAO, add cyanoacetylene. Caution: Cyanoacetylene is volatile and toxic.

-

The concentration of cyanoacetylene can be varied; higher concentrations may favor the desired reaction over the guanidine isomerization.[2]

-

Allow the reaction to proceed for 12-24 hours at room temperature. The product is the α-3'-amino-anhydrocytidine intermediate.

-

-

Thiolysis:

-

Expose the anhydrocytidine intermediate to an aqueous solution saturated with hydrogen sulfide (B99878) (H2S). Caution: H2S is a toxic gas. Perform in a well-ventilated fume hood.

-

This reaction opens the anhydro ring to form α-3'-amino-2-thiocytidine.

-

-

Analysis:

-

The products can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).

-

Protocol 3: Photoanomerization to β-anomer

-

Sample Preparation:

-

Prepare a dilute aqueous solution of the purified α-3'-amino-2-thiocytidine.

-

-

UV Irradiation:

-

Irradiate the solution with a 254 nm UV lamp at room temperature.

-

Monitor the conversion from the α-anomer to the desired β-anomer over time (typically several hours to days) using HPLC and NMR spectroscopy.[2] Nuclear Overhauser effect (NOE) NMR experiments can confirm the stereochemistry of the anomers.[2]

-

Protocol 4: Phosphorylation of 3'-Amino Nucleoside

-

Reaction Setup (adapted from 3'-amino-TNA phosphorylation): [1][5]

-

Dissolve the purified β-3'-amino-3'-deoxyribocytidine analog in D2O to a final concentration of 50 mM.

-

Add 6 equivalents of cyclic trimetaphosphate ((PO3Na)3) and 6 equivalents of magnesium chloride (MgCl2).

-

Adjust the pD of the solution to 9.0.

-

-

Incubation and Analysis:

-

Incubate the reaction at room temperature.

-

Monitor the formation of the 5'-triphosphate derivative using ³¹P and ¹H NMR spectroscopy over several days.

-

Conclusion

The outlined synthetic pathway provides a robust and prebiotically plausible route to 3'-amino-3'-deoxyribocytidine.[2] The enhanced reactivity of these molecules in non-enzymatic polymerization reactions makes them compelling candidates for the informational polymers of a pre-RNA world.[1][3][4] The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers in the fields of prebiotic chemistry, astrobiology, and pharmacology to further explore the roles of 3'-amino nucleosides in the origins of life and as potential therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 3'-Amino-3'-deoxycytidine as a DNA Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Amino-3'-deoxycytidine is a nucleoside analog that functions as a potent DNA chain terminator, thereby inhibiting DNA synthesis. This technical guide elucidates the core mechanism of action of this compound, provides quantitative data on its inhibitory effects, and details the experimental protocols used to characterize its activity. The primary mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. Upon incorporation, the 3'-amino group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, leading to the termination of DNA chain elongation.[1][2][3] This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action and the methodologies to evaluate its potential as a therapeutic agent.

Core Mechanism of Action

The action of this compound as a DNA chain terminator can be dissected into several key steps:

-

Cellular Uptake and Anabolism: this compound enters the cell and undergoes phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP).[2] The monophosphate and triphosphate forms of the drug have been detected within a few hours of treatment in L1210 leukemia cells.[2]

-

Competitive Inhibition of DNA Polymerase: 3'-NH2-dCTP acts as a competitive inhibitor of DNA polymerase, vying with the endogenous dCTP for the active site of the enzyme.[1][2][3] Specifically, the triphosphate form of the drug has been shown to competitively inhibit dCTP incorporation by highly purified DNA polymerase alpha.[2]

-

Incorporation into the Nascent DNA Strand: DNA polymerase incorporates the 3'-amino-3'-deoxycytidylate monophosphate (3'-NH2-dCMP) from 3'-NH2-dCTP into the growing DNA chain.[1][3]

-

DNA Chain Termination: The defining feature of this compound's mechanism is the substitution of the 3'-hydroxyl group with a 3'-amino group.[1] This modification makes the formation of a phosphodiester bond with the 5'-phosphate of the next incoming deoxynucleoside triphosphate (dNTP) impossible, thus halting further elongation of the DNA chain.[1] This premature termination of DNA synthesis is the ultimate cause of the compound's cytotoxic effects.[4]

-

Cellular Consequences: The inhibition of DNA replication leads to an S-phase-specific cell cycle block.[2] Treatment with this compound can induce single-strand breaks in actively synthesized DNA.[2] At higher concentrations, it leads to a functional blocking of the 3'-ends of DNA, which correlates with a loss of cell viability.[5]

The following diagram illustrates the metabolic activation and mechanism of DNA chain termination by this compound.

Quantitative Data

The inhibitory potential of this compound and its analogs has been quantified in various studies. The following table summarizes key quantitative data.

| Compound | Enzyme/System | Parameter | Value | Competitive Substrate | Reference |

| 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | Calf Thymus DNA Polymerase α | Kᵢ | 9.6 µM | dCTP | [2] |

| 3'-Amino-3'-deoxythymidine 5'-monophosphate | Calf Thymus DNA Polymerase δ (3' to 5' exonuclease) | % Inhibition | >50% at 100 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro DNA Polymerase Inhibition Assay

This assay determines the inhibitory constant (Kᵢ) of the triphosphate form of the nucleoside analog against a specific DNA polymerase.

-

Objective: To quantify the inhibitory potency of 3'-NH2-dCTP on DNA polymerase activity.

-

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged dNTP into a DNA template-primer in the presence of varying concentrations of the inhibitor. The reduction in incorporation is used to calculate the Kᵢ.

Materials:

-

Purified DNA Polymerase (e.g., Calf Thymus DNA Polymerase α)

-

Activated Calf Thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

Radiolabeled dCTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)

-

This compound triphosphate (3'-NH2-dCTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

-

DE81 filter paper

-

Wash Buffers (e.g., 5% Na₂HPO₄, water, ethanol)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dTTP, and radiolabeled dCTP at fixed concentrations.

-

Prepare serial dilutions of the inhibitor, 3'-NH2-dCTP.

-

Add varying concentrations of the inhibitor to the reaction mixtures.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting aliquots onto DE81 filter paper.

-

Wash the filter papers extensively with the wash buffers to remove unincorporated nucleotides.

-

Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Plot the reciprocal of the reaction velocity versus the inhibitor concentration (Dixon plot) or use non-linear regression analysis to determine the Kᵢ value.[6]

The following diagram illustrates the workflow for a DNA polymerase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on a cell line.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

Cancer cell line (e.g., L1210 leukemia cells)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[7][8][9][10][11]

Clonogenic Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.

-

Objective: To evaluate the cytostatic or cytotoxic effects of the compound on the reproductive integrity of cells.

-

Principle: The assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. A reduction in colony formation indicates a loss of reproductive viability.[12]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell culture dishes or plates

-

Trypsin-EDTA

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a known number of cells into culture dishes.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the dishes for 1-3 weeks, allowing colonies to form.

-

Wash the colonies with PBS, fix them with the fixation solution, and stain with crystal violet.

-

Count the number of colonies (containing ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.[12][13][14][15]

Analysis of DNA Replication Intermediates by Hydroxyapatite (B223615) Chromatography

This method is used to examine the effect of this compound on DNA chain elongation at the replication fork.[5]

-

Objective: To distinguish between single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) to assess the accumulation of replication intermediates.

-

Principle: Hydroxyapatite chromatography separates nucleic acids based on their structure. dsDNA binds more strongly to the hydroxyapatite matrix than ssDNA and can be eluted with a higher concentration of phosphate (B84403) buffer.[16][17][18][19][20]

Materials:

-

Cells treated with this compound and radiolabeled with [³H]-thymidine

-

Lysis buffer

-

Hydroxyapatite resin

-

Phosphate buffers of varying molarity (e.g., 0.12 M and 0.4 M)

-

Scintillation counter

Procedure:

-

Label exponentially growing cells with [³H]-thymidine in the presence or absence of this compound.

-

Lyse the cells and isolate the DNA.

-

Apply the DNA sample to a hydroxyapatite column equilibrated with a low concentration phosphate buffer.

-

Elute the ssDNA with a low molarity phosphate buffer.

-

Elute the dsDNA with a high molarity phosphate buffer.

-

Measure the radioactivity in the eluted fractions to quantify the amount of ssDNA and dsDNA. An accumulation of radioactivity in the ssDNA fraction in treated cells would indicate an inhibition of DNA chain elongation.

The logical relationship for separating ssDNA and dsDNA using hydroxyapatite chromatography is depicted below.

Conclusion

This compound is a potent DNA chain terminator with a well-defined mechanism of action. Its efficacy stems from its intracellular conversion to the triphosphate form, which effectively competes with dCTP and, upon incorporation into DNA, irreversibly halts chain elongation. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and related nucleoside analogs as potential therapeutic agents. Further research to fully characterize its inhibitory profile against a broader range of DNA polymerases and in various cancer cell lines is warranted to guide future drug development efforts.

References

- 1. promega.de [promega.de]

- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. letstalkacademy.com [letstalkacademy.com]

- 17. Hydroxyapatite-Mediated Separation of Double-Stranded DNA, Single-Stranded DNA, and RNA Genomes from Natural Viral Assemblages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxyapatite Chromatography (HAC) | Springer Nature Experiments [experiments.springernature.com]

- 19. Rapid purification of plasmid DNAs by hydroxyapatite chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of 3'-Amino-3'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an amino group. This modification is central to its biological activity, primarily as an inhibitor of DNA synthesis. The initial interest in 3'-modified nucleosides was driven by the search for novel antiviral and antineoplastic agents. The discovery of this compound and its analogs has contributed to the understanding of DNA replication and the development of therapeutic agents that target this fundamental cellular process. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and History

The exploration of 3'-substituted deoxynucleosides as potential therapeutic agents gained momentum in the latter half of the 20th century. A significant contribution to this field was the work of Lin and Mancini, who in 1983, synthesized and evaluated a series of 3'-azido and 3'-amino pyrimidine nucleoside analogs for their antineoplastic activity. Among the compounds synthesized, 3'-amino-2',3'-dideoxycytidine (B1198059) demonstrated potent cytotoxic activity against murine leukemia (L1210) and sarcoma (S-180) cells in vitro.[1]

The synthesis of these 3'-amino nucleosides was typically achieved through a multi-step process involving the introduction of an azido (B1232118) group at the 3' position, followed by its reduction to an amino group. This chemical strategy provided a viable pathway to a range of 3'-amino-modified nucleosides for biological evaluation. The promising in vitro results spurred further investigation into the mechanism of action and potential therapeutic applications of these compounds.

Mechanism of Action

The biological activity of this compound is contingent upon its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases that sequentially phosphorylate the nucleoside analog.

Cellular Uptake and Phosphorylation

This compound enters the cell and is phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). The monophosphate and triphosphate forms of the drug have been detected in L1210 leukemia cells within a few hours of treatment.[2][3]

Inhibition of DNA Synthesis

The active triphosphate metabolite, 3'-NH2-dCTP, acts as a competitive inhibitor of DNA polymerase. Specifically, it has been shown to competitively inhibit the incorporation of deoxycytidine triphosphate (dCTP) into DNA by DNA polymerase alpha.[2][3] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleoside analog prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination of the growing DNA strand. This disruption of DNA replication ultimately leads to cell cycle arrest in the S-phase and induction of apoptosis.[2]

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various in vitro assays.

Table 1: Antineoplastic Activity of 3'-Amino-2',3'-dideoxycytidine

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| Murine Leukemia (L1210) | Cytotoxicity | ED50 | 0.7 | [1][4] |

| Sarcoma 180 (S-180) | Cytotoxicity | ED50 | 4.0 |

Table 2: Enzyme Inhibition by 3'-Amino-2',3'-dideoxycytidine Triphosphate

| Enzyme | Substrate | Inhibition Type | Ki (µM) | Reference |

| DNA Polymerase alpha | dCTP | Competitive | 9.6 | [2][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved from a suitable starting material such as 2'-deoxycytidine. A representative synthetic route involves the formation of a 3'-azido intermediate, followed by its reduction to the desired 3'-amino product.

Step 1: Protection of Amino and Hydroxyl Groups The N4-amino group of the cytosine base and the 5'-hydroxyl group of the deoxyribose sugar are protected to prevent unwanted side reactions. This is commonly achieved using standard protecting groups in organic synthesis.

Step 2: Activation of the 3'-Hydroxyl Group The 3'-hydroxyl group is activated to facilitate nucleophilic substitution. This can be done by converting it into a good leaving group, such as a mesylate or tosylate.

Step 3: Introduction of the Azido Group The activated 3'-position is then subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the 3'-azido group.

Step 4: Reduction of the Azido Group The 3'-azido group is reduced to the 3'-amino group. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation) or triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Step 5: Deprotection Finally, the protecting groups on the N4-amino and 5'-hydroxyl positions are removed to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line, such as L1210, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

L1210 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

DNA Polymerase Inhibition Assay

This protocol provides a general method for assessing the inhibition of DNA polymerase activity by the triphosphate form of a nucleoside analog.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase alpha)

-

Activated DNA template (e.g., activated calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

Radiolabeled deoxynucleoside triphosphate (e.g., [3H]dCTP)

-

This compound triphosphate (3'-NH2-dCTP)

-

Assay buffer (containing MgCl2, Tris-HCl, etc.)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the assay buffer, activated DNA template, a mixture of dATP, dGTP, and dTTP, and the radiolabeled dCTP.

-

Inhibitor Addition: Add varying concentrations of 3'-NH2-dCTP to the reaction mixtures. Include a control reaction without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA by adding cold TCA.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter to determine the amount of incorporated radiolabeled dCTP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 3'-NH2-dCTP relative to the control. To determine the inhibition constant (Ki), perform the assay at various substrate (dCTP) and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

This compound represents an important early example of a rationally designed nucleoside analog with potent antineoplastic activity. Its discovery and the elucidation of its mechanism of action have provided valuable insights into the fundamental processes of DNA replication and have contributed to the broader field of cancer chemotherapy. The core principles of its action—cellular uptake, phosphorylation to an active triphosphate form, and subsequent inhibition of DNA polymerase leading to chain termination—have become a hallmark for a class of therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of oncology and medicinal chemistry. Further research into the specific transporters involved in its cellular uptake and the potential for overcoming resistance mechanisms could lead to the development of more effective and targeted therapies based on the 3'-aminonucleoside scaffold.

References

- 1. [PDF] Phosphorylation of deoxycytidine analog monophosphates by UMP-CMP kinase: molecular characterization of the human enzyme. | Semantic Scholar [semanticscholar.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 3'-Amino Group: A Deep Dive into the Structure-Activity Relationship of 3'-Amino-3'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxycytidine, a synthetic nucleoside analog, has garnered significant attention in the fields of virology and oncology due to its potent biological activities. As a derivative of the natural nucleoside deoxycytidine, its unique structural modification at the 3' position of the sugar moiety fundamentally alters its interaction with cellular machinery, leading to the termination of DNA synthesis. This in-depth technical guide explores the critical structure-activity relationships (SAR) of this compound, providing a comprehensive overview of how modifications to its structure influence its therapeutic potential. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to equip researchers with the knowledge to advance the development of next-generation nucleoside analog therapeutics.

Core Concepts: Mechanism of Action

The biological activity of this compound is predicated on its role as a DNA chain terminator. Following cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by DNA polymerases. The critical structural feature of this compound is the replacement of the 3'-hydroxyl group with an amino group. Once incorporated, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and ultimately leading to cell death or inhibition of viral replication.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and selectivity of this compound are intricately linked to its chemical structure. Modifications at the 3'-position of the deoxyribose ring, the pyrimidine (B1678525) base, and the 5'-position have profound effects on its biological activity.

The Significance of the 3'-Amino Group

The substitution at the 3' position is the most critical determinant of activity. The presence of a 3'-azido group, as seen in the well-known anti-HIV drug Zidovudine (AZT), confers potent antiviral activity. Studies have shown that changing the 3'-azido group to an amino group can modulate the biological activity, sometimes leading to a reduction in antiviral potency but an increase in anticancer cytotoxicity[1]. This highlights the subtle yet significant impact of the 3'-substituent on the interaction with viral reverse transcriptases versus cellular DNA polymerases.

Modifications of the Pyrimidine Base

Alterations to the cytosine base can also significantly impact the activity profile. For instance, fluorination at the 5-position of the pyrimidine ring has been shown to enhance the anticancer activity of some 3'-amino nucleoside analogs[2]. 3'-amino-2',3'-dideoxy-5-fluorocytidine, for example, has demonstrated potent activity against various cancer cell lines[2]. This suggests that modifications to the base can influence factors such as cellular uptake, phosphorylation efficiency, and interaction with the target enzymes.

Influence of the Sugar Moiety

The conformation of the sugar ring is another crucial factor. While this compound possesses a deoxyribose sugar, other modifications to the sugar can affect its activity. For example, the stereochemistry at different carbon atoms of the sugar ring can dramatically alter the biological outcome.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of this compound and its analogs against various cancer cell lines and viruses.

| Compound | Cell Line | Activity | Value | Reference |

| 3'-Amino-2',3'-dideoxycytidine | L1210 | ID50 | 0.7 µM | [3] |

| S-180 | ID50 | 4.0 µM | [3] | |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | L1210 | ED50 | 15 µM | [2] |

| Sarcoma 180 | ED50 | 1 µM | [2] | |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 | ED50 | 10 µM | [2] |

| Sarcoma 180 | ED50 | 1 µM | [2] | |

| 3'-Azido-2',3'-dideoxycytidine | HIV-1 in PBM cells | EC50 | Potent | [1] |

| 3'-Azido-2',3'-dideoxyuridine | HIV-1 in PBM cells | EC50 | Potent | [1] |

Table 1: Anticancer and Antiviral Activities of this compound and Analogs.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound and its analogs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to grow into a colony.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound and its analogs

-

Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)

Procedure:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days until visible colonies are formed.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Count the number of colonies (containing at least 50 cells) in each well.

-

Calculate the surviving fraction for each treatment group compared to the untreated control.

DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

-

Triphosphate form of this compound

-

Reaction buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, unlabeled dNTPs, and the radiolabeled dNTP.

-

Add varying concentrations of the triphosphate form of the test compound.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid).

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters to remove unincorporated nucleotides.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the Ki (inhibition constant) for the compound. For 3'-amino-3'-deoxythymidine-5'-triphosphate, the Ki against DNA polymerase-alpha was found to be 3.3 µM[4].

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death. The incorporation of the chain-terminating analog into DNA leads to the accumulation of DNA strand breaks, triggering a DNA damage response that culminates in the activation of apoptotic pathways.

DNA Damage Response and Apoptosis Induction Workflow

The following diagram illustrates the general workflow from drug administration to the evaluation of its effect on cell survival.

Caption: Experimental workflow for evaluating this compound.

Apoptotic Signaling Pathway

The intrinsic apoptotic pathway is a key mechanism through which this compound induces cell death. DNA damage activates sensor proteins that in turn activate pro-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

References

- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of 3'-Amino-3'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog with established antineoplastic and antiviral properties. Its mechanism of action is primarily attributed to its role as a DNA chain terminator and a competitive inhibitor of DNA polymerase. Following cellular uptake, it undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). This active metabolite competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesizing DNA strands. The absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide, leading to the termination of DNA elongation. This disruption of DNA synthesis preferentially affects rapidly dividing cells, such as cancer cells and virus-infected cells, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, metabolic activation, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action

The primary mechanism of action of this compound is the termination of DNA chain elongation during replication. This process can be broken down into several key steps:

-

Cellular Uptake and Phosphorylation: this compound enters the cell, likely through nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). The initial and rate-limiting step is the conversion to the monophosphate form, catalyzed by deoxycytidine kinase (dCK).

-

Competitive Inhibition of DNA Polymerase: 3'-NH2-dCTP acts as a competitive inhibitor of DNA polymerase, vying with the endogenous deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site.

-

Incorporation into DNA and Chain Termination: Upon successful competition, DNA polymerase incorporates 3'-amino-3'-deoxycytidylate monophosphate into the growing DNA strand. However, the 3'-amino group, in place of the natural 3'-hydroxyl group, cannot form a phosphodiester bond with the incoming deoxynucleoside triphosphate. This results in the immediate termination of DNA strand elongation.

-

Induction of DNA Damage and Cell Cycle Arrest: The accumulation of terminated DNA fragments and stalled replication forks triggers a DNA damage response (DDR). This leads to the activation of cell cycle checkpoints, particularly the G2/M checkpoint, to halt cell division and allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.[1][2]

Metabolic Pathway

The biological activity of this compound is contingent upon its intracellular conversion to the triphosphate form.

The key enzymes involved in this pathway are:

-

dCK (deoxycytidine kinase): Catalyzes the initial phosphorylation to the monophosphate form.

-

dCMPK (deoxycytidylate kinase): Converts the monophosphate to the diphosphate (B83284).

-

NDPK (nucleoside diphosphate kinase): Catalyzes the final phosphorylation to the active triphosphate form.

Signaling Pathway Involvement: G2/M Checkpoint Arrest

The DNA damage induced by this compound triggers a cell cycle arrest, primarily at the G2/M checkpoint. This response is mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. A key player in this process is deoxycytidine kinase (dCK), which, in addition to its metabolic role, also functions as a signaling molecule in the DNA damage response.

Upon DNA damage, ATM/ATR kinases are activated and phosphorylate dCK. This phosphorylation is crucial for the G2/M checkpoint. Phosphorylated dCK then interacts with and inhibits Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the G2 to M phase transition. Inhibition of Cdk1 prevents the cell from entering mitosis, allowing time for DNA repair or, if the damage is irreparable, leading to apoptosis.

Quantitative Data

Table 1: Enzyme Inhibition Kinetics

| Enzyme | Substrate | Inhibitor | Inhibition Type | Ki (µM) |

| DNA Polymerase α | dCTP | 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | Competitive | 9.6[3] |

Table 2: Representative Cytotoxicity Data (IC50 Values for Analogous Compounds)

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| L1210 | Leukemia | 3'-Amino-3'-deoxythymidine | ~1 |

| CCRF-HSB-2 | T-cell Acute Lymphoblastic Leukemia | 3-Aminothymidine | Growth Inhibition Observed |

| Various | Various | 5-Aza-2'-deoxycytidine | 0.05 - 10 |

Table 3: Representative Pharmacokinetic Parameters (for Analogous Compounds in Animal Models)

| Compound | Animal Model | Dose & Route | T1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

| 2',3'-dideoxycytidine | Rat | 10 mg/kg IV | 0.8 | 12.4 | 8.9 |

| 3'-azido-3'-deoxythymidine | Rhesus Monkey | 33.3 mg/kg SC | ~1 | ~10 | ~15 |

Note: Pharmacokinetic data for this compound is limited. The presented data for structurally similar nucleoside analogs provides an estimation of its potential pharmacokinetic profile.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of 3'-NH2-dCTP on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., calf thymus DNA polymerase α)

-

Activated calf thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

[³H]dCTP or other radiolabeled dNTP

-

This compound triphosphate (3'-NH2-dCTP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.

-

Add varying concentrations of 3'-NH2-dCTP to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of DNA polymerase.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 3'-NH2-dCTP and determine the IC₅₀ and Kᵢ values.

References

- 1. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 3'-Amino-3'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine (3'-NH2-ddCyd) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine characterized by the substitution of the 3'-hydroxyl group with an amino group. This structural modification is pivotal to its mechanism of action, establishing it as a potent inhibitor of DNA synthesis and a molecule of significant interest in antiviral and anticancer research. In vitro studies have demonstrated that 3'-NH2-ddCyd, after intracellular phosphorylation to its active triphosphate form, acts as a DNA chain terminator. Its incorporation into a growing DNA strand by DNA polymerases prevents the formation of subsequent phosphodiester bonds, thereby halting DNA replication. This mode of action leads to S-phase cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical properties, mechanism of action, and methodologies for its evaluation.

Mechanism of Action

The biological activity of this compound is contingent upon its intracellular conversion to the active triphosphate metabolite, this compound triphosphate (3'-NH2-ddCTP). This process is initiated by cellular kinases.

Once phosphorylated, 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesized DNA by DNA polymerases.[1] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated 3'-NH2-ddCMP prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleoside triphosphate, leading to the termination of DNA chain elongation.[2][3] This disruption of DNA replication is the primary mechanism underlying its cytotoxic and antiviral effects.[4]

Signaling Pathway of this compound Action

Quantitative In Vitro Data

The following tables summarize the available quantitative data for the cytotoxic and antiviral activities of this compound and related compounds. Data for this compound is limited in publicly available literature; therefore, data from structurally similar and mechanistically related nucleoside analogs are included for comparative purposes.

Table 1: Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC50 | Incubation Time (hours) | Reference |

| 3'-Amino-2',3'-dideoxycytidine | L1210 leukemia cells | Leukemia | Induces S-phase block | - | [1] |

| 5-aza-2'-deoxycytidine | MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 nM | 48 | [4] |

| 5-aza-2'-deoxycytidine | THP-1 | Acute Myeloid Leukemia (AML) | 3.8 nM | 48 | [4] |

| 5-aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.14 µM | Not Specified | [4] |

| 5-aza-2'-deoxycytidine | A549 | Lung Carcinoma | 6.8 µM | Not Specified | [4] |

Table 2: Antiviral Activity of this compound and Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Adenovirus | - | 10 | Not appreciably cytotoxic | - | [5] |

| Zalcitabine (ddC) | HIV-1 | CEM | 0.189 | 178.8 | ~946 | [6] |

| Zalcitabine (ddC) | HIV-1 | MT4 | 0.75 | >33 | >44 | [6] |

| Zalcitabine (ddC) | Hepatitis B Virus (HBV) | 2.2.15 | ~1.0 (90% inhibition) | - | - | [6] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Add MTT solvent to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow for MTT Assay

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% ethanol (B145695) (ice-cold)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of the triphosphate form of this compound on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Activated DNA template-primer

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [3H]dCTP)

-

This compound triphosphate (3'-NH2-ddCTP)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template-primer, dNTPs (including the radiolabeled one), and varying concentrations of 3'-NH2-ddCTP.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Washing: Precipitate the newly synthesized DNA on glass fiber filters and wash extensively with TCA and ethanol to remove unincorporated nucleotides.

-

Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the Ki value for the competitive inhibition of dCTP incorporation.[1]

Logical Relationship for DNA Polymerase Inhibition

Conclusion

This compound is a potent nucleoside analog that effectively inhibits DNA synthesis through a well-defined mechanism of DNA chain termination. Its in vitro characterization relies on a series of established assays to determine its cytotoxicity, effects on the cell cycle, and its direct interaction with DNA polymerases. The protocols and data presented in this guide provide a framework for researchers to evaluate the potential of this compound and similar compounds in drug development programs. Further studies are warranted to expand the quantitative dataset for this specific compound across a broader range of cancer cell lines and viral models.

References

3'-Amino-3'-deoxycytidine as an Inhibitor of DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine (3'-NH2-dCyd) is a potent nucleoside analog that functions as a highly specific inhibitor of DNA synthesis. Following intracellular phosphorylation to its active triphosphate form, it acts as a chain terminator during DNA replication. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical and cellular effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and virology drug development.

Mechanism of Action

This compound exerts its inhibitory effect on DNA synthesis through a well-defined mechanism of DNA chain termination.[1][2] The process begins with its uptake into the cell, where it undergoes phosphorylation by host cell kinases to its active form, this compound triphosphate (3'-NH2-dCTP).[1][2][3]

This activated analog is structurally similar to the natural deoxynucleoside triphosphate, deoxycytidine triphosphate (dCTP). Consequently, 3'-NH2-dCTP competes with dCTP for the active site of DNA polymerases.[2][3] Once DNA polymerase incorporates the 3'-amino-3'-deoxycytidylate monophosphate into the nascent DNA strand, the absence of a 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the subsequent incoming deoxynucleoside triphosphate (dNTP).[1][2] This event halts the process of DNA elongation, effectively terminating DNA synthesis.[3][4] This targeted disruption of DNA replication leads to an S-phase-specific block in the cell cycle and can induce single-strand breaks in the DNA.[3]

Mechanism of Action of this compound.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various in vitro systems. The following tables summarize the key inhibitory constants and effective concentrations reported in the literature.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition Constant (Ki) | Competitive With |

| 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | DNA Polymerase α | 9.6 µM[3] | dCTP[3] |

Table 2: In Vitro Cellular Activity

| Compound | Cell Line | Assay | ED50 / IC50 |

| 3'-Amino-2',3'-dideoxycytidine | Murine L1210 Leukemia | Cell Viability | 0.7 µM[5] |

| 3'-Amino-2',3'-dideoxycytidine | Sarcoma 180 | Cell Viability | 4 µM[5] |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Murine L1210 Leukemia | Cell Viability | 10 µM[5] |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | Cell Viability | 1 µM[5] |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Murine L1210 Leukemia | Cell Viability | 15 µM[5] |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | Cell Viability | 1 µM[5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro DNA Polymerase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of the triphosphate form of this compound on DNA polymerase activity.

-

Objective: To determine the inhibition constant (Ki) of 3'-NH2-dCTP against a specific DNA polymerase.

-

Materials:

-

Purified DNA polymerase (e.g., DNA Polymerase α)

-

Activated calf thymus DNA or a synthetic oligonucleotide template-primer

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

This compound triphosphate (3'-NH2-dCTP)

-

Radiolabeled dNTP (e.g., [³H]dCTP or [α-³²P]dCTP)

-

Reaction buffer (containing MgCl₂, Tris-HCl, and stabilizers)

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the assay buffer, template-primer DNA, three unlabeled dNTPs, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of 3'-NH2-dCTP to the experimental tubes. Include a control reaction without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding the stop solution.

-

Precipitation and Washing: Precipitate the newly synthesized DNA by adding cold TCA. Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and calculate the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

-

Workflow for a DNA Polymerase Inhibition Assay.

Cellular Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cultured cells (e.g., L1210, Sarcoma 180)

-

96-well microtiter plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value.

-

Analysis of DNA Chain Elongation by Hydroxylapatite Chromatography

This method separates single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) to assess the rate of DNA chain elongation.[4][6]

-

Objective: To examine the effect of this compound on the elongation of newly synthesized DNA at the replication fork.

-

Materials:

-

Exponentially growing cells

-

This compound

-

Radiolabeled thymidine (B127349) (e.g., [³H]thymidine)

-

Lysis buffer

-

Hydroxylapatite resin

-

Phosphate (B84403) buffers of varying concentrations

-

-

Procedure:

-

Cell Treatment: Expose exponentially growing cells to this compound for a defined period.

-

Pulse Labeling: Briefly expose the cells to a pulse of radiolabeled thymidine to label newly synthesized DNA.

-

Cell Lysis: Lyse the cells using a gentle lysis procedure to release DNA.

-

Hydroxylapatite Chromatography:

-

Load the cell lysate onto a hydroxylapatite column.

-

Elute ssDNA with a lower concentration phosphate buffer.

-

Elute dsDNA with a higher concentration phosphate buffer.

-

-

Quantification: Measure the radioactivity in the ssDNA and dsDNA fractions.

-

Data Analysis: A decrease in the proportion of radioactivity in the dsDNA fraction in treated cells indicates an inhibition of the conversion of replication intermediates (containing ssDNA regions) to mature dsDNA, signifying a block in chain elongation.

-

Clonogenic Assay for Cell Survival

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Objective: To determine the fraction of cells that retain their reproductive viability after treatment with this compound.

-

Materials:

-

Cultured cells

-

This compound

-

Petri dishes or multi-well plates

-

Fixing solution (e.g., methanol/acetic acid)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Cell Treatment: Treat a population of cells with various concentrations of this compound for a specified duration.

-

Plating: Plate a known number of treated and untreated control cells into petri dishes at a low density.

-

Incubation: Incubate the dishes for a period sufficient for colony formation (typically 1-3 weeks).

-

Fixing and Staining: Fix the colonies with the fixing solution and then stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency for control cells and the surviving fraction for treated cells. A dose-dependent decrease in the surviving fraction indicates cytotoxic activity.

-

Cellular Consequences and Downstream Effects

The primary and direct consequence of this compound action is the termination of DNA synthesis. This event triggers a cascade of cellular responses, primarily centered around cell cycle control and the DNA damage response.

Upon stalling of replication forks, cells activate checkpoint signaling pathways to halt cell cycle progression, preventing entry into mitosis with incompletely replicated or damaged DNA. This is consistent with the observed S-phase-specific block induced by this compound.[3] Key proteins in these pathways, such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1, are likely activated in response to replication stress. Prolonged replication fork stalling can lead to fork collapse and the formation of DNA double-strand breaks, which would then activate the ATM (Ataxia Telangiectasia Mutated) and Chk2 pathway. Ultimately, if the DNA damage is irreparable, the cell may undergo apoptosis.

While the specific signaling molecules activated by this compound have not been extensively detailed in the reviewed literature, the following pathway represents a logical cascade of events based on its known mechanism of action.

Logical Downstream Cellular Consequences.

Conclusion